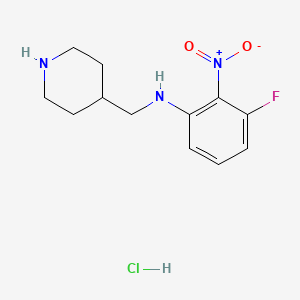

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride

Description

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is a substituted aniline derivative featuring a fluorine atom at the 3-position, a nitro group at the 2-position, and a piperidin-4-ylmethyl substituent on the aniline nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Propriétés

IUPAC Name |

3-fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O2.ClH/c13-10-2-1-3-11(12(10)16(17)18)15-8-9-4-6-14-7-5-9;/h1-3,9,14-15H,4-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQOZNFQARNXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride typically involves multiple steps. One common method includes the nitration of a fluorinated aniline derivative, followed by the introduction of a piperidine moiety through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, making it more efficient and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of amine derivatives.

Reduction: Formation of reduced nitro derivatives.

Substitution: Formation of substituted aniline derivatives.

Applications De Recherche Scientifique

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is utilized in various fields of scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The exact mechanism of action of 3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and nitro group can influence its reactivity and binding affinity, making it a valuable compound for studying various biochemical pathways.

Comparaison Avec Des Composés Similaires

Substituted Aniline Hydrochlorides

Key analogs include:

Key Differences :

- Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating methyl or trifluoromethyl groups in analogs . This enhances electrophilic substitution resistance but may improve stability in oxidative environments.

- Solubility: The piperidin-4-ylmethyl group introduces basicity, increasing water solubility via protonation, whereas analogs with non-polar substituents (e.g., -CF₃) exhibit lower solubility .

Piperidine-Containing Derivatives

Compounds with piperidine moieties, such as pharmaceutical impurities (e.g., N-Phenyl-1-(2-phenylethyl)piperidin-4-amine·HCl ), share structural similarities. However, the target compound’s nitro and fluoro groups likely alter binding affinity to biological targets. For instance, the nitro group may engage in hydrogen bonding or redox interactions absent in chloro- or methyl-substituted analogs .

Stability and Reactivity

Activité Biologique

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Chemical Formula : CHClFNO

- Molecular Weight : 289.73 g/mol

- CAS Number : 1233951-92-2

The compound features a fluorine atom and a nitro group, both of which are known to influence biological activity.

The biological activity of this compound can be attributed to its structural components, particularly the piperidine moiety. Piperidine derivatives have been extensively studied for their antibacterial and antifungal properties. The introduction of electron-withdrawing groups, such as nitro and fluorine, can enhance the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits notable antibacterial and antifungal activities. The following sections summarize key findings from various studies.

Antibacterial Activity

A study conducted on piperidine derivatives demonstrated that compounds with similar structures showed significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.125 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains like Candida albicans. The MIC values for antifungal activity were reported to be between 16.69 to 78.23 µM, suggesting moderate efficacy .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Case Studies

-

Study on Antimicrobial Properties :

A comprehensive study evaluated various piperidine derivatives, including the target compound. It was found that the presence of halogen substituents significantly enhanced antimicrobial activity, with specific structural modifications leading to improved efficacy against bacterial strains . -

Cytotoxicity Evaluation :

Another study assessed the cytotoxic effects of related piperidine derivatives in cancer cell lines, revealing that certain modifications could lead to increased apoptosis in tumor cells compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves nitration and subsequent coupling with a piperidine derivative. Key steps include:

- Nitro Group Stability : The nitro group is sensitive to reducing agents. Use controlled conditions (e.g., low temperature, inert atmosphere) during reactions to prevent unintended reduction .

- Coupling Reactions : Optimize stoichiometry of the piperidinylmethylamine component to avoid over-alkylation. Monitor progress via TLC or LC-MS .

- Side Reactions : Impurities like dehalogenated byproducts (due to fluorine’s electronegativity) may form. Purify intermediates via column chromatography with silica gel or reverse-phase HPLC .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted starting materials). Use a C18 column with acetonitrile/water gradient .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR). Assign peaks using 2D COSY or HSQC for complex splitting .

- Elemental Analysis : Validate stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in a desiccator under argon to prevent hydrolysis of the nitro group or piperidine ring oxidation. Use amber vials to avoid photodegradation .

- Safety : Wear nitrile gloves and safety goggles. Avoid inhalation; use fume hoods during weighing. In case of skin contact, rinse with copious water and consult a Material Safety Data Sheet (MSDS) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in catalytic hydrogenation?

- Methodological Answer :

- DFT Calculations : Model the nitro group’s reduction pathway using Gaussian or ORCA software. Compare activation energies for hydrogenation vs. competing reactions (e.g., dehalogenation) .

- Catalyst Selection : Simulate interactions with Pd/C or Raney Ni catalysts. High electron density at the nitro group (due to fluorine’s inductive effect) may require lower H₂ pressure to avoid over-reduction to an amine .

Q. What strategies resolve contradictions in pharmacological activity data for analogs of this compound?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare binding affinities of analogs (e.g., substituent effects on piperidine or aniline moieties) using radioligand assays. For example, fluorine’s electronegativity may enhance receptor selectivity .

- Data Normalization : Account for batch-to-batch variability in purity (e.g., residual solvents affecting IC₅₀ values). Validate results across multiple assays (e.g., SPR vs. fluorescence polarization) .

Q. How can impurity profiling guide optimization of large-scale synthesis?

- Methodological Answer :

- LC-MS/MS Identification : Detect trace impurities (e.g., N-oxide byproducts from piperidine oxidation). Use high-resolution mass spectrometry for accurate mass assignment .

- Process Optimization : Adjust reaction pH (e.g., <7 to suppress nitro group reduction) or switch solvents (e.g., DMF to DCM) to minimize side reactions. Validate with DoE (Design of Experiments) .

Q. What role does the fluorine substituent play in modulating the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess fluorine’s impact on membrane permeability. Fluorine typically reduces logP by ~0.5 units compared to non-fluorinated analogs .

- Metabolic Stability : Conduct microsomal stability assays. The fluorine atom may block CYP450-mediated oxidation at the ortho position, extending half-life .

Methodological Tables

Table 1 : Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Byproducts to Monitor | Reference |

|---|---|---|---|

| H₂/Pd-C | 30 psi, RT, EtOH | Dehalogenated products | |

| NaBH₄/CuCl₂ | 0°C, THF | Amine over-reduction | |

| Zn/HCl | Reflux, aqueous HCl | Nitroso intermediates |

Table 2 : Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.